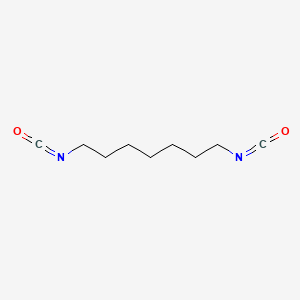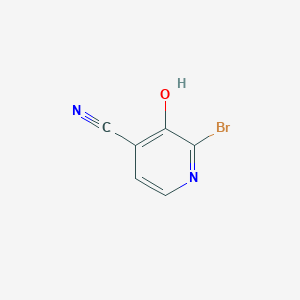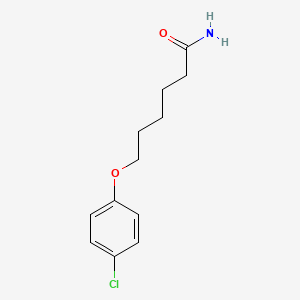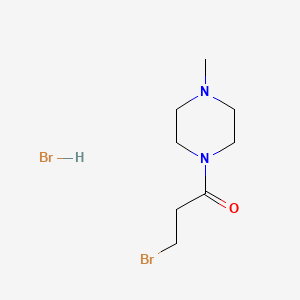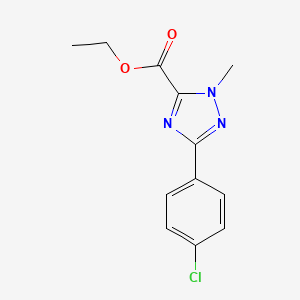
2-Pyrrolidinone, 4-(2-methylpropyl)-, (4R)-
Übersicht
Beschreibung
“2-Pyrrolidinone, 4-(2-methylpropyl)-, (4R)-” is a chemical compound with the molecular formula C8H15NO . It is also known by other names such as “(4R)-4-(2-Methylpropyl)pyrrolidin-2-one” and "®-4-Isobutylpyrrolidin-2-one" . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The compound has a molecular weight of 141.21 g/mol . Its structure includes a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . The compound also has an isobutyl group attached to the 4-position of the pyrrolidinone ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 141.21 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 141.115364102 g/mol . The topological polar surface area is 29.1 Ų . The compound has a complexity of 131 .Wissenschaftliche Forschungsanwendungen
Percutaneous Absorption Enhancement
2-Pyrrolidinone derivatives, such as N-methyl-2-pyrrolidinone (NMP) and 2-pyrrolidinone (2-P), have been studied for their potential to enhance skin penetration when used as vehicles in topical drug formulations. Research has shown that a mixture of NMP and 2-P can be absorbed through the skin efficiently, with three-quarters of the applied dose being absorbed, indicating its utility in delivering active pharmaceutical ingredients transdermally. This property is particularly relevant in the formulation of antimycotic drugs, where enhanced skin penetration is desired for effective treatment (Midgley et al., 1992).
Neuroprotective and Anticonvulsant Effects
2-Pyrrolidinone derivatives have also been synthesized and evaluated for their neuroprotective and anticonvulsant activities. For instance, 1-acyl-2-pyrrolidinone derivatives have shown promising results in models of picrotoxin-induced seizures, suggesting their potential in the treatment of epilepsy. These derivatives were found to enhance sleep time induced by sodium pentobarbital and aid in the recovery of disrupted memory caused by electroconvulsive shock, highlighting their multifaceted pharmacological effects (Sasaki et al., 1991).
Hypolipidemic Activity
Substituted 2-pyrrolidinone compounds have been investigated for their hypolipidemic activity in animal models. Certain derivatives, such as 4-phenyl-5,5-dicarbethoxy-2-pyrrolidinone, have demonstrated significant potential in reducing serum triglyceride and cholesterol levels, indicating their potential utility in the management of hyperlipidemia (Cocolas et al., 1983).
Metabolic and Toxicological Studies
The metabolic fate and toxicological profile of 2-pyrrolidinone derivatives have been subjects of extensive research. For example, studies on the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) in rats have elucidated its oxidative desamination and hydroxylation pathways, leading to various metabolites. Such studies are crucial for understanding the pharmacokinetics and safety profile of these compounds, which is essential for their potential therapeutic application (Springer et al., 2002).
Radioprotective Effects
Research has explored the radioprotective effects of pyrroloquinoline quinone (PQQ), a derivative of 2-pyrrolidinone, in models of radiation exposure. Studies have shown that PQQ can significantly enhance survival rates and aid in the hematopoietic recovery post-exposure to lethal doses of radiation, suggesting its potential as a protective agent against radiation-induced damage (Xiong et al., 2011).
Wirkmechanismus
The mechanism of action of this compound is not clear as it is not intended for human or veterinary use. It’s likely used as a building block in the synthesis of more complex molecules for research purposes.
Eigenschaften
IUPAC Name |
(4R)-4-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXRXLTTHFKHC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572728 | |
| Record name | (4R)-4-(2-Methylpropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181289-22-5 | |
| Record name | (4R)-4-(2-Methylpropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



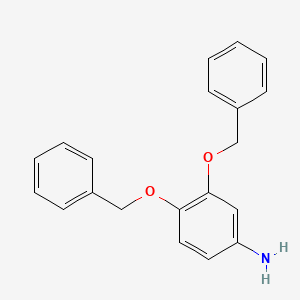
![4'-(5-Methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048695.png)

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B3048698.png)

